![molecular formula C20H16N4O4 B2417120 6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one CAS No. 1251691-93-6](/img/structure/B2417120.png)

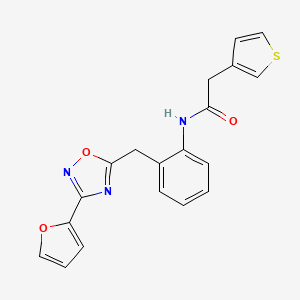

6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

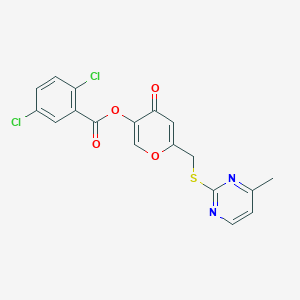

6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse et caractérisation

Des composés incorporant la sous-unité benzo[d][1,3]dioxole ont été synthétisés et caractérisés à l'aide de diverses techniques spectroscopiques . L'échafaudage benzo[d][1,3]dioxole est une partie intégrante de nombreux produits naturels et composés synthétiques .

Applications anticancéreuses

Certains composés dotés de la structure benzo[d][1,3]dioxole ont montré des activités puissantes contre diverses lignées cellulaires cancéreuses . Par exemple, certains composés ont démontré une activité inhibitrice significative contre la lignée cellulaire MCF-7 .

Activité antimicrobienne

Les 1,3,4-oxadiazoles, un échafaudage en chimie médicinale, ont démontré un large spectre de propriétés biologiques telles que des activités bactéricides et fongicides .

Propriétés insecticides

Des composés dotés de la structure 1,3,4-oxadiazoles ont également été explorés pour leurs propriétés insecticides .

Effets analgésiques

Les 1,3,4-oxadiazoles ont été étudiés pour leurs effets analgésiques potentiels .

Applications anti-VIH

Des recherches ont également été menées sur l'utilisation potentielle des 1,3,4-oxadiazoles comme agents anti-VIH .

Activité déprimante du SNC

Des composés dotés de la structure 1,3,4-oxadiazoles ont été étudiés pour leur activité déprimante du SNC .

Synthèse des alcaloïdes benzylisoquinoléine

Les alcaloïdes benzylisoquinoléine de type benzo[d][1,3]dioxole ont été synthétisés à l'aide d'une synthèse totale unifiée .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various proteins and enzymes

Mode of Action

It is known that benzo[d][1,3]dioxole derivatives can bind to certain metal ions , which could potentially influence the activity of metal-dependent enzymes or proteins

Biochemical Pathways

Benzo[d][1,3]dioxole derivatives have been involved in the synthesis of various alkaloids , suggesting that they may play a role in related biochemical pathways

Pharmacokinetics

Similar compounds have shown improved metabolic stability and increased oral bioavailability . Further pharmacokinetic studies would provide more insight into the compound’s bioavailability and its potential as a therapeutic agent.

Result of Action

Compounds with similar structures have shown potential antitumor effects, inducing apoptosis and causing cell cycle arrests in certain cell lines

Analyse Biochimique

Biochemical Properties

The biochemical properties of 6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one are largely determined by its unique structure. The compound has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context. For example, the compound has been found to bind to certain metal ions, which could potentially influence its role in biochemical reactions .

Cellular Effects

In terms of cellular effects, this compound can influence various types of cells and cellular processes. It has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms can vary depending on the biochemical and cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. This can include threshold effects, as well as toxic or adverse effects at high doses . Understanding these dosage effects is crucial for assessing the compound’s potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with a variety of enzymes and cofactors, and can influence metabolic flux or metabolite levels . Understanding these metabolic pathways can provide insights into the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. This can include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. This can include targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

Propriétés

IUPAC Name |

6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-benzyl-4,5-dihydropyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4/c25-18-9-7-15(22-24(18)11-13-4-2-1-3-5-13)20-21-19(23-28-20)14-6-8-16-17(10-14)27-12-26-16/h1-6,8,10H,7,9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQNZNHGSSCOEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(N=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[(1-cyanocyclobutyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide](/img/structure/B2417038.png)

![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)

![3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2417043.png)

![3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2417047.png)

![2-[4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol](/img/structure/B2417052.png)

![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2417053.png)

![4-benzyl-N-isobutyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2417057.png)